

rheological behavior of sunflower oil-in-water emulsions

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Compound of Interest

Compound Name: Sunflower seed oil

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An In-depth Technical Guide on the Rheological Behavior of Sunflower Oil-in-Water Emulsions

Introduction

The rheological behavior of oil-in-water (O/W) emulsions is a critical area of study for researchers, scientists, and drug development professionals. Rheology, the science of the deformation and flow of matter, governs the physical properties of emulsions, such as their texture, stability, and performance in various applications. Sunflower oil, a widely used lipid source, forms the basis of many O/W emulsions in the food, pharmaceutical, and cosmetic industries. Understanding and controlling the rheological properties of these emulsions is paramount for product development, quality control, and predicting shelf-life.

This technical guide provides a comprehensive overview of the key factors influencing the rheological behavior of sunflower oil-in-water emulsions. It details the experimental protocols for characterization, presents quantitative data in a structured format, and illustrates the interplay of various components and processes through logical diagrams.

Factors Influencing Rheological Behavior

The rheological properties of sunflower oil-in-water emulsions are complex and are dictated by a multitude of factors, from the concentration of the dispersed phase to the energy input during processing. These emulsions typically exhibit non-Newtonian, shear-thinning behavior, where their viscosity decreases with an increasing shear rate.^{[1][2]}

Dispersed Phase (Oil) Concentration

The volume fraction of the dispersed phase (sunflower oil) is a primary determinant of emulsion viscosity. As the oil concentration increases, the number of droplets per unit volume rises, leading to more frequent interactions and collisions between them. This increased interaction restricts the mobility of the continuous phase, resulting in a significant increase in the emulsion's viscosity and viscoelastic moduli (G' and G'').^[3] At higher oil concentrations, the emulsion's structure becomes more packed, enhancing the network of associated droplets and improving overall stability.^[4]

Emulsifier Type and Concentration

Emulsifiers are crucial for the formation and stabilization of emulsions. They adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets.

- **Proteins:** Proteins such as whey protein concentrate (WPC), soy protein, and rapeseed meal protein isolate are effective emulsifiers.^{[4][5]} Increasing the protein concentration generally leads to a decrease in droplet size and an increase in viscosity.^[5] This is because more protein is available to cover the newly created oil-water interface during homogenization, preventing droplet coalescence and leading to a more stable and viscous emulsion. However, there is an optimal concentration; for instance, 6% WPC was found to be sufficient for oil droplet surface saturation in a 30% sunflower oil emulsion.^[5]
- **Lecithins:** Sunflower lecithin, a natural emulsifier, is also widely used.^{[6][7][8]} Increasing lecithin concentration can reduce droplet size and slow down creaming.^[9] Modified lecithins, such as those enriched in phosphatidylcholine (PC) or hydrolyzed lecithins, have shown enhanced emulsifying properties, leading to more stable emulsions against creaming and coalescence.^[6]

Stabilizers: Polysaccharides in the Continuous Phase

Polysaccharides are often added to the aqueous continuous phase as thickening or gelling agents to improve emulsion stability. By increasing the viscosity of the continuous phase, they hinder the movement of oil droplets, thereby reducing the rates of creaming, flocculation, and coalescence.^[2]

Commonly used polysaccharides include carboxymethylcellulose (CMC), xanthan gum, and guar gum.[1][2] An increase in the concentration of these hydrocolloids leads to a higher consistency index and a more pronounced shear-thinning behavior.[1] The choice of polysaccharide is critical, as some, like gum arabic, can cause bridging flocculation if used at insufficient concentrations, leading to instability.[10]

Homogenization Process

The energy input during the emulsification process, typically through high-pressure homogenization, plays a vital role in determining the final droplet size distribution and, consequently, the rheological properties.

- **Homogenization Pressure:** Increasing the homogenization pressure subjects the pre-emulsion to greater shear forces and turbulence, resulting in the breakup of large oil droplets into smaller ones.[11][12][13] This reduction in droplet size leads to a significant increase in the total interfacial area, which, if adequately covered by an emulsifier, enhances emulsion stability. Higher pressures can transform the rheological behavior from shear-thinning to Newtonian and decrease the overall viscosity.[13]
- **Homogenization Stages:** A two-stage homogenization process can be more effective than a single stage. The first stage at high pressure achieves the primary droplet size reduction, while the second stage at a lower pressure is designed to break up any droplet clusters that may have formed.[14]

Data Presentation

The following tables summarize the quantitative effects of various factors on the rheological properties of sunflower O/W emulsions.

Table 1: Influence of Oil and Emulsifier Concentration on Rheological Properties

Emulsion Composition	Key Findings	Reference
30% (v/v) Sunflower Oil, 4.5-12% (w/v) Whey Protein Concentrate (WPC)	Emulsions exhibited non-Newtonian, shear-thinning behavior. Increasing WPC concentration above 6% increased viscosity.	[5]
5%, 10%, 15% (w/w) Sunflower Oil, 0.25-1.0% (w/w) Rapeseed Meal Protein Isolate	Increasing oil concentration from 5% to 15% positively influenced initial stability.	[4]
10-50% (w/v) Sunflower Oil, 0.1-0.5% (w/v) Carboxymethylcellulose (CMC)	Increasing fat and CMC concentration led to a higher consistency index and more pronounced shear-thinning behavior.	[1]
30% (vol/vol) Sunflower Oil, 0.1-5.0% (wt/vol) Sunflower Lecithin	Increasing lecithin concentration from 0.5% onwards resulted in the formation of vesicles that occluded the emulsion, slowing the creaming process.	[9]

Table 2: Effect of Homogenization Pressure on Emulsion Properties

Emulsion System	Homogenization Pressure	Effect on Droplet Size	Effect on Rheology	Reference
20% Sunflower Oil, 1.5% WPC	Up to 350 MPa	Droplet size decreased with increasing pressure.	Significant modifications in structure and texture. High oil content emulsions changed from shear-thinning (at 20 MPa) to Newtonian (at 300 MPa).	[11] [13]
9-18% Oil Phase, 20% Milk Protein Concentrate	30 MPa (one-stage) vs. 30/6 MPa (two-stage)	Both processes resulted in a similar degree of droplet dispersion.	Homogenization led to a significant decrease in the consistency coefficient and a slight increase in the flow index.	[14]

Experimental Protocols

Detailed methodologies are essential for reproducible research in emulsion science.

Emulsion Preparation

A typical protocol for preparing a sunflower oil-in-water emulsion involves the following steps:

- **Aqueous Phase Preparation:** The emulsifier (e.g., whey protein concentrate) and any stabilizers (e.g., CMC) are dissolved in distilled water, often with gentle heating and stirring to ensure complete hydration.[\[5\]](#)[\[15\]](#)
- **Oil Phase Preparation:** The sunflower oil is measured separately. If oil-soluble emulsifiers like lecithin are used, they are dissolved in the oil phase, sometimes with moderate agitation

and heating (e.g., 30°C for 30 min).[9]

- **Pre-emulsification:** The oil phase is gradually added to the aqueous phase under continuous high-speed stirring using a rotor-stator homogenizer (e.g., Ultra-Turrax) at speeds ranging from 6,500 to 17,500 rpm for several minutes.[9][15] This creates a coarse emulsion.
- **High-Pressure Homogenization:** The coarse emulsion is then passed through a high-pressure homogenizer for one or more cycles. The pressure is a critical parameter and can range from 20 MPa to over 300 MPa.[11][14] The temperature during homogenization should be controlled, as it can increase due to the high pressures.[11]

Rheological Measurements

Rheological properties are typically measured using a controlled stress or controlled rate rheometer.

- **Geometry:** A concentric cylinder or cone-and-plate geometry is commonly used for liquid emulsions.[11]
- **Steady Shear Tests:** These tests determine the emulsion's viscosity as a function of shear rate. The shear rate is progressively increased (e.g., from 0.04 to 700 s⁻¹) while measuring the shear stress.[14] The resulting flow curves (viscosity vs. shear rate) can be fitted to rheological models like the Herschel-Bulkley or Power Law models to quantify parameters such as the consistency coefficient (K) and the flow behavior index (n).[1][5]
- **Oscillatory (Dynamic) Tests:** These tests are performed within the linear viscoelastic region (LVER) to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Frequency sweep tests, where the frequency is varied at a constant low strain, are used to characterize the emulsion's internal structure.

Droplet Size Distribution Analysis

The size of the oil droplets is a key parameter influencing rheology and stability.

- **Method:** Laser light scattering is the most common technique used to measure the volume-surface mean diameter (D[2][5]) and the volume-weighted mean diameter (D[5][11]) of the

droplets.[5][11]

Stability Assessment

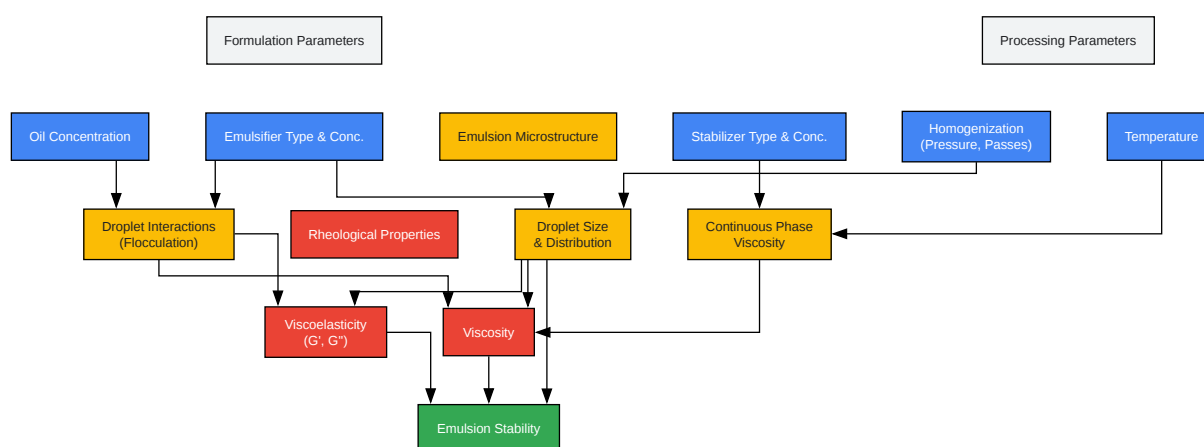
Emulsion stability is evaluated by monitoring changes in its properties over time.

- Method: An optical scanning analyzer (e.g., Turbiscan) can be used to monitor the backscattering (%BS) profiles of an emulsion in a cylindrical cell. Changes in the backscattering profile over time indicate destabilization phenomena such as creaming (decrease in %BS at the bottom) or coalescence (changes in droplet size).[6][9]

Visualization of Concepts

Logical Relationships in Emulsion Formulation

The following diagram illustrates how various formulation and processing parameters interact to determine the final rheological properties of a sunflower oil-in-water emulsion.

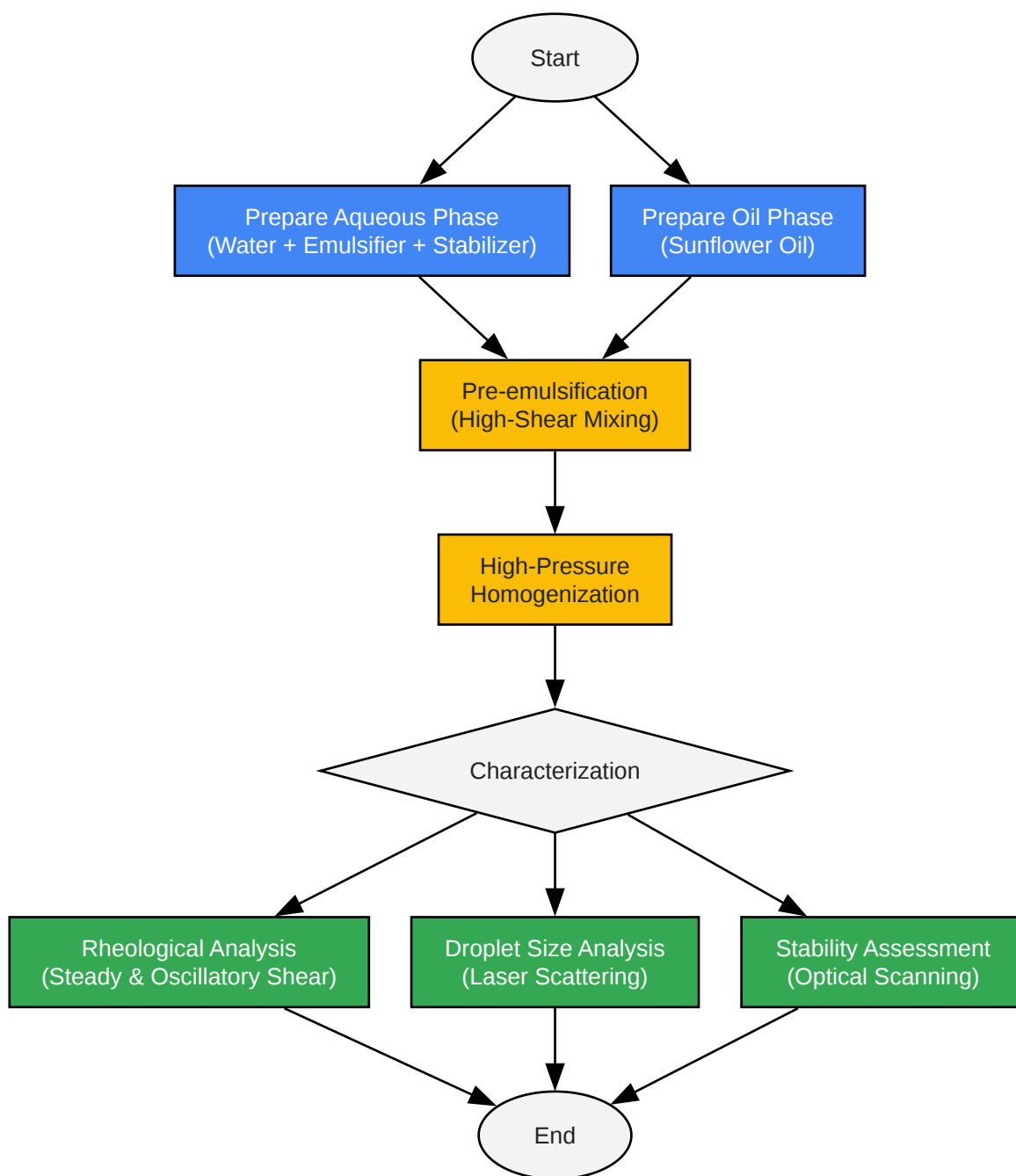


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Caption: Interplay of formulation and processing parameters on emulsion properties.

Experimental Workflow

This diagram outlines the standard workflow for the preparation and characterization of sunflower oil-in-water emulsions.



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Caption: Standard workflow for emulsion preparation and analysis.

Conclusion

The rheological behavior of sunflower oil-in-water emulsions is a multifaceted characteristic governed by the interplay between compositional and processing variables. Key factors including oil concentration, the nature and amount of emulsifiers and stabilizers, and the conditions of homogenization collectively determine the final microstructure, which in turn dictates the emulsion's flow properties and stability. A systematic approach to formulation and processing, guided by detailed experimental characterization, is essential for designing emulsions with desired rheological profiles for specific applications in the food, pharmaceutical, and other industries. This guide provides the foundational knowledge and methodologies for researchers and professionals to effectively navigate the complexities of sunflower oil-in-water emulsion rheology.

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